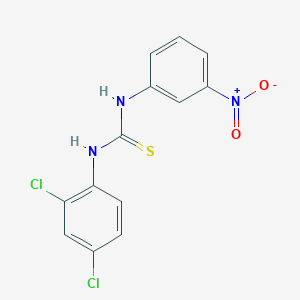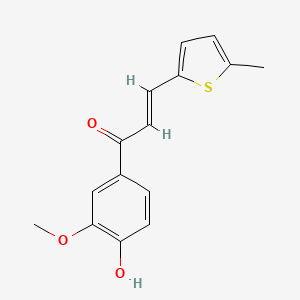
1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine, also known as TAP, is a chemical compound that belongs to the family of piperazines. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine involves its binding to the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, particularly of serotonin, which is involved in the regulation of mood and anxiety. 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.
Biochemical and physiological effects:
1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to decrease the activity of the HPA axis, which is involved in the regulation of the stress response. 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has been shown to increase the levels of serotonin in certain areas of the brain, which is involved in the regulation of mood and anxiety.
実験室実験の利点と制限
One advantage of using 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a promising candidate for the development of new treatments for mood and anxiety disorders. However, one limitation of using 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine. One direction is the development of new treatments for mood and anxiety disorders based on 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine's high affinity for the serotonin 5-HT1A receptor. Another direction is the study of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine's potential for the treatment of other disorders, such as schizophrenia and addiction. Additionally, the study of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine's off-target effects may provide insights into the mechanisms of action of other compounds that bind to the serotonin 5-HT1A receptor.
合成法
The synthesis of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 2-thienylacetic acid. The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The final product is obtained through purification by column chromatography.
科学的研究の応用
1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new treatments for mood and anxiety disorders.
特性
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-6-4-14(5-7-15)18-8-10-19(11-9-18)17(20)13-16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBYVDVMWKTPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(2-thienylacetyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)
![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)
![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)
![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)

![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)
